molecular formula C12H10N4 B3022384 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 52217-39-7

3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Katalognummer: B3022384
CAS-Nummer: 52217-39-7
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: BTTKVIVWBIPDIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction proceeds through an intermolecular heterocyclization route, yielding the desired pyrazolopyrimidine compound in high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolopyrimidine oxides, while reduction may produce reduced derivatives with altered electronic properties.

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine derivatives has been achieved through various methods. For instance, recent studies have reported the reaction of this compound with different alkylating agents to yield new derivatives with enhanced biological activities . The use of liquid-solid phase transfer catalysis has been highlighted as an effective method for synthesizing these derivatives in good yields .

Biological Activities

2.1 Antitumor Activity

One of the most significant applications of this compound is its potential as an antitumor agent. Research has demonstrated that derivatives of this compound exhibit potent antitumor activity across various cancer cell lines. For example, specific derivatives have shown IC50 values ranging from 0.326 to 4.31 μM against numerous cell lines . The mechanism of action includes the inhibition of key enzymes involved in cancer progression, such as cyclin-dependent kinases and tyrosine kinases .

2.2 Anti-inflammatory and Analgesic Effects

Studies have also evaluated the anti-inflammatory and analgesic properties of this compound derivatives. Compounds synthesized from this scaffold demonstrated significant anti-inflammatory effects in animal models, outperforming standard anti-inflammatory drugs like ibuprofen . The nociceptive activity was assessed using acetic acid-induced writhing tests in mice, indicating a dose-dependent analgesic effect .

2.3 Antiparasitic and Antifungal Properties

In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antiparasitic and antifungal activities. A recent study identified several derivatives that act as dual inhibitors against specific targets, displaying significant selectivity and potency in inhibiting parasitic and fungal growth .

Pharmacological Insights

The pharmacological profiles of this compound derivatives suggest a multifaceted approach to drug development. Molecular docking studies have elucidated the binding mechanisms of these compounds with their respective targets, providing insights into their therapeutic potential and guiding further modifications for improved efficacy .

Case Studies

Study Focus Findings
Anti-inflammatory ActivityCompounds exhibited significant reduction in edema compared to ibuprofen.
Antitumor EvaluationDerivatives showed IC50 values between 0.326 to 4.31 μM across various cancer cell lines.
Dual InhibitionIdentified compounds acted as dual inhibitors for EGFR/VGFR2 with promising selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern and its potent biological activities. Its ability to inhibit CDK2 selectively makes it a valuable compound in the development of targeted cancer therapies .

Biologische Aktivität

3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves various methods including one-flask reactions and heterocyclization techniques. For instance, the compound can be synthesized through the reaction of 5-aminopyrazoles with formamide and phosphorus bromide, achieving yields between 78% and 91% depending on the method used .

Synthetic Pathways

MethodYield (%)Reference
Intermolecular Heterocyclization78–91
Intramolecular Heterocyclization87–96

Anticancer Properties

This compound exhibits potent anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, specific derivatives demonstrated IC50 values as low as 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT116 colorectal cancer cells . The mechanism of action includes induction of apoptosis and cell cycle arrest at the S and G2/M phases.

Anti-inflammatory Activity

The compound also displays significant anti-inflammatory properties. Research indicates that pyrazolo[3,4-D]pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. One derivative showed an IC50 value of 0.53 µM against COX-2, outperforming meloxicam, a standard anti-inflammatory drug .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has been evaluated for antimicrobial activity. Studies have reported its effectiveness against various pathogens, indicating its potential use in treating infectious diseases .

Summary of Biological Activities

Activity TypeIC50 ValueReference
Anticancer (A549)8.21 µM
Anticancer (HCT116)19.56 µM
COX-2 Inhibition0.53 µM
AntimicrobialVariable

Case Study: EGFR Inhibition

A study focused on the design of new pyrazolo[3,4-D]pyrimidine derivatives as epidermal growth factor receptor (EGFR) inhibitors revealed promising results. Compound 12b not only inhibited wild-type EGFR with an IC50 of 0.016 µM but also showed activity against the mutant form (EGFR T790M) with an IC50 of 0.236 µM. This highlights the potential of these compounds in overcoming resistance mechanisms in cancer therapy .

Case Study: Apoptotic Induction

In another investigation, flow cytometric analysis demonstrated that certain derivatives could significantly increase the BAX/Bcl-2 ratio, indicating enhanced apoptotic activity. This study provided insights into how these compounds can induce programmed cell death in cancer cells, further supporting their therapeutic potential .

Eigenschaften

IUPAC Name

3-methyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-11-7-13-8-14-12(11)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTKVIVWBIPDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=NC=C12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506615
Record name 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52217-39-7
Record name 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 3
Reactant of Route 3
3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 4
Reactant of Route 4
3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 5
3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 6
Reactant of Route 6
3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.